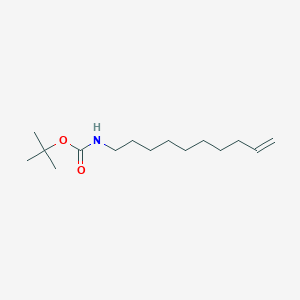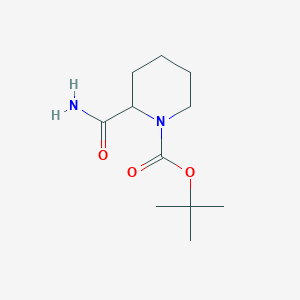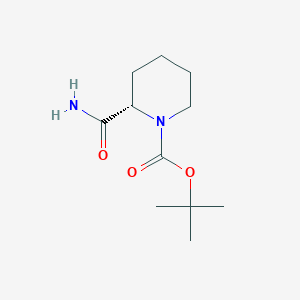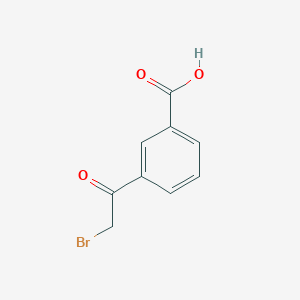
3,5-Difluoro-3'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Facile Synthesis and Polymerization
The first paper discusses the synthesis of 2,6-difluoro-2'-sulfobenzophenone through a one-pot reaction involving 2,6-difluorophenyllithium and 2-sulfobenzoic acid cyclic anhydride in THF at -70°C. This process results in the crystallization of the product, which is then used to prepare poly(arylene ether) and poly(arylene sulfide) for potential use in fuel cell proton-exchange membranes. The study highlights the versatility of organolithium chemistry in creating functional monomers with fluorine atoms that are reactive towards nucleophilic aromatic substitution reactions .
Synthesis of 3-trifluoromethylbenzo[b]furans
The second paper presents a method for synthesizing trifluoromethylbenzo[b]furans from phenols via an extended Pummerer reaction. This process involves the conversion of phenols to 2-methylthio-3-trifluoromethylbenzo[b]furans using triflic-anhydride-mediated annulation reactions. The resulting products can undergo further transformations, enhancing the diversity of trifluoromethylbenzo[b]furans available for various applications .
Molecular Structure and Antioxidant Activity
In the third paper, the molecular structure of a novel phthalide derivative is analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. The study provides a detailed comparison between experimental and theoretical geometrical parameters, electronic properties, and thermodynamic properties. Additionally, the compound's antioxidant activities are evaluated, and its DNA binding affinity is investigated through various techniques, suggesting minor groove binding with a significant binding constant. Molecular docking studies also support these findings .
Fluorinated Polyimides
The fourth paper describes the synthesis of a novel fluorinated diamine monomer and its subsequent polymerization with various aromatic dianhydrides to produce fluorinated polyimides. These polymers exhibit good solubility, low color intensity, and favorable mechanical and thermal properties, making them suitable for applications requiring high-performance materials with low dielectric constants and moisture absorption .
Fluorescent Dyes in a Rigid Dibenzobarrelene Skeleton
The fifth paper focuses on the synthesis of fluorescent dyes based on 3-methylene-2,3-dihydrochalcogenophenes incorporated into a dibenzobarrelene skeleton. The study explores the structural, fluorescent, and electrochemical properties of these compounds, noting the influence of substituents on fluorescence intensity and quantum yields. Additionally, the oxidation products of these dyes are investigated for their emission properties, and a dimer is synthesized to study its redshifted emission and electrochemical behavior .
Bifunctional Fluorescent Quenching Detection
In the sixth paper, the synthesis of 4,4'-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid is reported, and its application as a fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP) and acetate ions is demonstrated. The sensor exhibits high efficiency and sensitivity for TNP detection, with a detection limit that reaches the micromolar level. The study provides valuable insights into the development of materials for environmental monitoring and safety applications .
Scientific Research Applications
Photophysical Behavior of Fluorogenic Molecules : 3,5-Difluoro-3'-methylbenzophenone derivatives have been studied for their photophysical behavior, particularly in the context of fluorogenic molecules like DFHBI and its analogues. These compounds exhibit weak fluorescence in liquid solvents, with their fluorescence significantly enhanced when photoisomerization is impeded. Studies reveal that the fluorescence of these molecules is highly sensitive to the pH of the medium and specific interactions with solvents, such as hydrogen bonding and polarity (Santra et al., 2019).
Fluorescent Sensor for Metal Ion Detection : The compound has applications in developing fluorescent sensors, such as for the detection of Al³⁺ ions. A study demonstrated the high selectivity and sensitivity of a sensor based on o-aminophenol derivatives towards Al³⁺ ions, even in the presence of other metal ions. This sensor showed potential for bio-imaging applications in detecting Al³⁺ in human cervical HeLa cancer cell lines (Ye et al., 2014).
Photochemical Reactions : Studies have explored the photochemical reactions of methylbenzophenone derivatives, including 3-methylbenzophenone. These investigations focus on understanding the mechanisms and efficiency of photohydration reactions and other photochemical transformations under various conditions (Ma et al., 2013).
Material Science and Polymer Chemistry : The compound has been used in the synthesis of novel polymers. For instance, a study on the synthesis of cyclic hyperbranched poly(ether ketone)s derived from 3,5-bis(4-fluorobenzoyl)phenol highlighted its role in polymer science. These polymers have potential applications in various fields due to their unique properties (Kricheldorf et al., 2003).
Electrochemistry : The compound has also been studied in the context of electrochemical applications. For example, research on the use of 3-methylbenzophenone as a novel organic redox-active liquid anolyte material for high voltage and energy density all-organic flow batteries showcases its potential in energy storage technologies (Xing et al., 2020).
properties
IUPAC Name |
(3,5-difluorophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHULHAVAVOBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374268 |
Source


|
| Record name | 3,5-Difluoro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
844885-06-9 |
Source


|
| Record name | 3,5-Difluoro-3'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

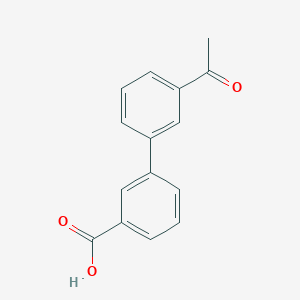
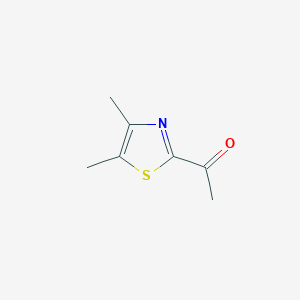
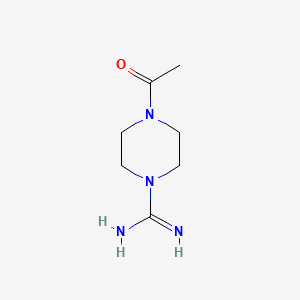
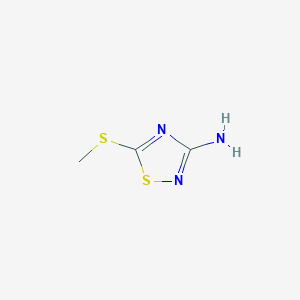

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)
![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)
![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

